molecular formula C26H30BrNO3S B1408236 ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-51-2

ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B1408236
CAS No.: 1704066-51-2
M. Wt: 516.5 g/mol
InChI Key: KNPFRCDDSMCPCT-UHFFFAOYSA-N
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Description

The compound is likely an ester derivative of indole, which is a heterocyclic compound. The presence of the ester group (-COO-) and the benzyloxy group (-OCH2C6H5) could give this compound unique properties compared to other indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The various substituents (benzyloxy, bromo, cyclohexylthio, methyl) would be attached at the specified positions on the indole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction . The ester group could undergo hydrolysis, transesterification, or other reactions common to esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could increase its solubility in polar solvents, while the large number of nonpolar carbon and hydrogen atoms could make it soluble in nonpolar solvents .

Scientific Research Applications

Synthesis Techniques

The compound has been utilized in various synthesis techniques. For instance, Huang Bi-rong (2013) explored the synthesis of related esters using 5-acetyl-1,2-dimethylindole-3-carboxylate, with a focus on optimizing process parameters to achieve high yields and purity (Huang Bi-rong, 2013). Yao Shan (2011) described a synthetic process for novel pesticides, utilizing related compounds as intermediates (Yao Shan, 2011).

Radical Cyclization Reactions

S. M. Allin et al. (2005) discussed the use of similar compounds in radical cyclization reactions onto azoles, which is significant for synthesizing tri- and tetra-cyclic heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Pharmaceutical Applications

The compound and its derivatives have applications in pharmaceutical research. K. Danel et al. (1996) synthesized derivatives showing potent anti-HIV-1 activity (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996). A. Peduto et al. (2016) explored its role in inhibiting 5-lipoxygenase enzymes, offering potential for anti-inflammatory agents (Peduto, Krauth, Collarile, Dehm, Ambruosi, Belardo, Guida, Massa, Esposito, Maione, de Rosa, Werz, & Filosa, 2016).

Crystal and Molecular Structure Analysis

In 2019, Da-Yun Luo et al. synthesized a derivative and conducted crystal and molecular structure analysis, enhancing understanding of its properties (Luo, Ma, Zhou, & Huang, 2019).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Properties

IUPAC Name

ethyl 6-bromo-2-(cyclohexylsulfanylmethyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BrNO3S/c1-3-30-26(29)25-20-14-24(31-16-18-10-6-4-7-11-18)21(27)15-22(20)28(2)23(25)17-32-19-12-8-5-9-13-19/h4,6-7,10-11,14-15,19H,3,5,8-9,12-13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPFRCDDSMCPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CSC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate

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